3-Heptanone

Catalog No.
S591436
CAS No.
106-35-4
M.F
C7H14O
CH3(CH2)3COCH2CH3
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Heptanone

CAS Number

106-35-4

Product Name

3-Heptanone

IUPAC Name

heptan-3-one

Molecular Formula

C7H14O
CH3(CH2)3COCH2CH3
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3

InChI Key

NGAZZOYFWWSOGK-UHFFFAOYSA-N

SMILES

CCCCC(=O)CC

Solubility

1 % (NIOSH, 2016)
4.3 mg/mL at 20 °C
Slightyl soluble in carbon tetrachloride; miscible in ethanol, ether
In water, 4.3X10+3 mg/L at 20 °C
Solubility in water: poor
insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)
miscible with alcohol and ether; 1 ml in 70 ml water
1%

Synonyms

3-heptanone, butyl ethyl ketone, ethyl-n-butyl ketone, heptan-3-one

Canonical SMILES

CCCCC(=O)CC

Biomarker and Metabolite:

3-Heptanone can act as a biomarker for specific biological processes. Studies have explored its potential as a marker for exposure to certain environmental toxins, such as benzene. Additionally, 3-heptanone is a known metabolite of some medications, meaning the body breaks down these drugs into 3-heptanone as part of their elimination process [].

Natural Product Research:

3-Heptanone is a naturally occurring compound found in various plants, including the South African shrub Aspalathus linearis []. Researchers in the field of natural products investigate its potential biological activities and therapeutic applications.

3-Heptanone is a seven-carbon ketone with the chemical formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol. This compound is recognized for its powerful fruity odor, often described as "green" and reminiscent of melon or banana . It is a colorless liquid that exhibits moderate toxicity through ingestion and inhalation, and it can irritate the skin and eyes. The compound is flammable and reactive with various oxidizing materials .

Due to its carbonyl group (C=O). Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 3-Heptanone can be reduced to 3-heptanol using reducing agents such as lithium aluminum hydride.
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones, forming larger molecules .

The general reaction for the formation of 3-heptanone from propionaldehyde and butanone is:

Propionaldehyde+ButanoneHept 4 en 3 one+Water\text{Propionaldehyde}+\text{Butanone}\rightarrow \text{Hept 4 en 3 one}+\text{Water}

Subsequently, hydrogenation of hept-4-en-3-one yields 3-heptanone.

Research indicates that 3-heptanone may act as a biomarker for exposure to environmental toxins, such as benzene. It is also identified as a metabolite of certain medications, suggesting its role in drug metabolism. Additionally, studies have shown potential biological activities, including antimicrobial properties and effects on cellular processes, although comprehensive studies are still needed to fully elucidate these effects .

3-Heptanone is primarily synthesized through the reductive condensation of propionaldehyde (propanal) and butanone (methyl ethyl ketone). The process involves two main steps:

  • Formation of Hept-4-en-3-one:
    CH3CH2CHO+CH3C O CH2CH3Hept 4 en 3 one+Water\text{CH}_3\text{CH}_2\text{CHO}+\text{CH}_3\text{C O CH}_2\text{CH}_3\rightarrow \text{Hept 4 en 3 one}+\text{Water}
  • Hydrogenation:
    Hept 4 en 3 one+H23 Heptanone\text{Hept 4 en 3 one}+\text{H}_2\rightarrow \text{3 Heptanone}

This method is efficient for producing 3-heptanone on an industrial scale .

3-Heptanone has diverse applications across various industries:

  • Fragrance Industry: Its fruity odor makes it valuable in perfumes and flavorings.
  • Solvent: Used as a solvent for cellulose, nitrocellulose, and vinyl resins.
  • Intermediate in Organic Synthesis: Acts as a building block for synthesizing other organic compounds .

Studies have explored the interactions of 3-heptanone with various biological systems. Its role as a metabolite indicates interactions with drug metabolism pathways. Furthermore, its potential as a biomarker suggests interactions with environmental toxins, providing insights into exposure levels and health risks associated with certain chemicals .

Several compounds share structural similarities with 3-heptanone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-HeptanoneC₇H₁₄OSimilar fruity odor; used in flavoring
4-HeptanoneC₇H₁₄OSlightly different carbon chain position; used in organic synthesis
ButanoneC₄H₈OSmaller ketone; widely used solvent
Hexan-2-oneC₆H₁₂OSimilar structure; used in fragrances

Uniqueness of 3-Heptanone: While compounds like butanone and hexan-2-one are also used as solvents and flavoring agents, 3-heptanone's distinct fruity odor and specific applications in fragrance make it particularly unique within this group. Its role as a metabolite further distinguishes it from simpler ketones .

Physical Description

Ethyl butyl ketone is a colorless odorless liquid with a mild fruity odor. Flash point 140°F.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow liquid
colourless, mobile liquid with a fruity, green, fatty odour
Colorless liquid with a fruity odor.
Colorless liquid with a powerful, fruity odor.

Color/Form

Clear liquid
Colorless liquid

XLogP3

1.8

Boiling Point

297 °F at 760 mm Hg (USCG, 1999)
147.0 °C
147 °C
298°F

Flash Point

115 °F (USCG, 1999)
115 °F (46 °C) (Open cup)
46 °C o.c.
115°F (open cup)
(oc) 115°F

Vapor Density

3.93 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

0.818 (USCG, 1999)
d20 0.82
0.8183 at 20 °C/4 °C
Relative density (water = 1): 0.8
0.811-0.821
0.813-0.818
0.82

LogP

log Kow = 1.73 (est)

Odor

GREEN ODOR
Powerful, fruity odo

Melting Point

-38 °F (USCG, 1999)
-39.0 °C
-39 °C
-39°C
-38°F

UNII

10GA6SR3AT

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

4 mm Hg (NIOSH, 2016)
2.60 mmHg
2.6 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 187
4 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

106-35-4

Wikipedia

3-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... produced by catalytic dehydrogenation of 3-heptanol or by hydrogenation of the mixed alcohol condensation product of propionaldehyde and methyl ethyl ketone
From n-hept-2-one by hydrogen.
3-Heptanone is produced industrially by reductive condensation of propanal with 2-butanone.

General Manufacturing Information

3-Heptanone: ACTIVE
PURITY: 95%.
FEMA NUMBER 2545

Analytic Laboratory Methods

Method: NIOSH 2553, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: 3-heptanone; Matrix: air; Detection Limit: 0.07 ug/sample.
Method: NIOSH 1301, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: 3-heptanone; Matrix: air; Detection Limit: 0.05 mg/sample.
Analyte: 3-heptanone; matrix: air; procedure: atmospheric sampling Townsend discharge ionization mass spectrometry

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Ethyl butyl ketone must be stored to avoid contact with oxidizers such as peroxides, chlorates, perchlorates, permanganates, and nitrates, because violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away form heat. Sources of ignition such as smoking and open flames are prohibited where ethyl butyl ketone is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
... OPEN LIGHTS OR OTHER AGENCIES LIABLE TO IGNITE VAPOR SHOULD BE EXCLUDED FROM THOSE AREAS WHERE THE LIQ IS BEING STORED OR USED. STORAGE TANKS IN THE OPEN SHOULD BE BUNDED ... & A RAMPED SILL ... CONSTRUCTED AT DOORWAYS OF STOREROOMS ... PROCESS BUILDINGS ... & ... PLANT /CONSTRUCTED & SITED/...TO PREVENT /LIQ SPREAD/ ... . /KETONES/

Interactions

... Large multiple doses (1.5 g/kg/day, 5 days/week, 14 weeks) of methyl ethyl ketone (MEK) given by gavage potentiated EBK (2 g/kg/day, 5 days/week for 14 weeks) neurotoxicity but 5-methyl-2-octanone did not. MEK modestly increased the urinary excretion of two neurotoxic gamma-diketones, 2,5-heptanedione, and 2,5-hexanedione, when MEK was given by gavage with EBK. When rats were exposed to EBK (700 ppm) and MEK (700 or 1400 ppm) in combination by inhalation exposure, serum 2,5-heptanedione levels were increased approximately 2.5 times. This effect was absent at MEK levels of 70 ppm. The serum from rats exposed to EBK or EBK/MEK combinations did not contain 2,5-hexanedione. ...

Dates

Modify: 2023-08-15

Effects of methyl n-butyl ketone and ethyl n-butyl ketone on fixed ratio, fixed interval performance of rats

I Geller, E Gause, V Mendez, R J Hartmann
PMID: 7255428   DOI:

Abstract




Further studies on ketone neurotoxicity and interactions

J L O'Donoghue, W J Krasavage, G D DiVincenzo, G V Katz
PMID: 6546457   DOI: 10.1016/0041-008x(84)90304-1

Abstract

Ethyl n-butyl ketone (EBK, 3-heptanone) has not been reported to produce neurotoxicity in previous studies when it was given by oral or inhalation routes. In the present study, EBK given by gavage at 2 g/kg/day, 5 days/week for 14 weeks produced a typical central-peripheral distal axonopathy characterized by "giant" axonal swelling and neurofilamentous hyperplasia. This dose approximates the single dose LD50 (2.76 g/kg) of EBK determined by Smyth et al., (J. Ind. Hyg. Toxicol. 31, 60-62, 1949). Large multiple doses (1.5 g/kg/day, 5 days/week, 14 weeks) of methyl ethyl ketone (MEK) given by gavage potentiated EBK neurotoxicity but 5-methyl-2-octanone did not. MEK modestly increased the urinary excretion of two neurotoxic gamma-diketones, 2,5-heptanedione, and 2,5-hexanedione, when MEK was given by gavage with EBK. When rats were exposed to EBK (700 ppm) and MEK (700 or 1400 ppm) in combination by inhalation exposure, serum 2,5-heptanedione levels were increased approximately 2.5 times. This effect was absent at MEK levels of 70 ppm. The serum from rats exposed to EBK or EBK/MEK combinations did not contain 2,5-hexanedione. The toxicity of EBK appears to involve the metabolism of EBK to two neurotoxic gamma-diketones, 2,5-heptanedione and 2,5-hexanedione. Combined EBK/MEK exposure modestly increased gamma-diketone levels in the serum and urine suggesting that MEK potentiates EBK neurotoxicity by stimulating the metabolism of EBK to neurotoxic metabolites. The magnitude of the doses used in the present study to produce neurotoxicity and the absence of neurotoxicity in previous subchronic studies suggest that the neurotoxic hazard of EBK is low.


RIFM fragrance ingredient safety assessment, 5-methyl-3-heptanone, CAS Registry Number 541-85-5

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32199970   DOI: 10.1016/j.fct.2020.111273

Abstract




RIFM fragrance ingredient safety assessment, 3-heptanone, CAS Registry Number 106-35-4

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 31018147   DOI: 10.1016/j.fct.2019.04.022

Abstract




Explore Compound Types